molecular formula C12H10Br2 B1600061 2,7-Bis(bromomethyl)naphthalene CAS No. 38309-89-6

2,7-Bis(bromomethyl)naphthalene

Cat. No. B1600061
CAS RN: 38309-89-6
M. Wt: 314.01 g/mol
InChI Key: FJSRQBBGMVBGHK-UHFFFAOYSA-N
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Description

2,7-Bis(bromomethyl)naphthalene is a chemical compound with the molecular formula C12H10Br2 and a molecular weight of 314.02 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 2,7-Bis(bromomethyl)naphthalene consists of a naphthalene core with bromomethyl groups attached at the 2nd and 7th positions .


Chemical Reactions Analysis

2,7-Bis(bromomethyl)naphthalene is a precursor for the catalyst O,O’-Diallyl-N,N’-(2,7-naphthalindiyldimethyl)-bis-(hydrocinchonidinium) dibromide . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The melting point of 2,7-Bis(bromomethyl)naphthalene is between 146-150 °C . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Organometallic Synthesis

  • 2,7-Bis(bromomethyl)naphthalene is used in the synthesis of "proton sponge" derivatives, which are compounds with high basicity due to specific structural features. These compounds have applications in understanding the influence of ortho-substituents on basicity and the so-called "buttressing effect" (Pozharskii et al., 2003).

Synthesis of Polymeric Materials

  • Research has shown that 2,7-Bis(bromomethyl)naphthalene can be a precursor for the synthesis of novel polyaspartimides, which are polymers with high thermal stability and solubility in organic solvents. These polymers have potential applications in creating materials that are resistant to high temperatures (Wang & Hwang, 1996).

DNA Crosslinking Activity

  • A related compound, 2,6-bis(bromomethyl)naphthalene, exhibits highly active crosslinking activity on DNA. This suggests potential applications in the study of DNA interactions and the development of new compounds with similar activities (Higashi et al., 2009).

Synthesis of Aromatic Polyamides

  • 2,7-Bis(bromomethyl)naphthalene is used in the synthesis of aromatic polyamides. These materials are known for their high glass transition temperatures and stability, making them suitable for applications requiring durable and heat-resistant polymers (Yang & Chen, 1992).

Protonated Systems Studies

  • Studies on protonated systems derived from 2,7-bis(trimethylsilyl)- and 2,7-di(hydroxymethyl)-1,8-bis(dimethylamino)naphthalenes reveal insights into intramolecular hydrogen bonds. These findings have implications for understanding molecular interactions and designing new compounds (Degtyarev et al., 2008).

Safety And Hazards

2,7-Bis(bromomethyl)naphthalene is classified as causing skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3). It is also very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 - Aquatic Chronic 1) .

properties

IUPAC Name

2,7-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSRQBBGMVBGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452319
Record name 2,7-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(bromomethyl)naphthalene

CAS RN

38309-89-6
Record name 2,7-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(bromomethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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